molecular formula C20H17ClN4OS B2435002 4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894044-36-1

4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2435002
CAS No.: 894044-36-1
M. Wt: 396.89
InChI Key: DLXXTHXSPQAAQE-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . They have been associated with diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that the thiazole ring, a key structural component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these chemical reactions.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole, a key structural component of this compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound’s bioavailability may be influenced by these solubility properties.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The solubility properties of thiazole, a key structural component of this compound, suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole and triazole rings. One common method involves the reaction of o-bromo-arylisothiocyanates with aroylhydrazides to form the thiazole ring, followed by further reactions to introduce the triazole moiety

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or triazole rings.

Scientific Research Applications

4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and triazole derivatives, such as:

Uniqueness

What sets 4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide apart is its unique combination of the thiazole and triazole rings, along with the specific substitution pattern

Properties

IUPAC Name

4-chloro-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-13-3-2-4-15(11-13)18-23-20-25(24-18)17(12-27-20)9-10-22-19(26)14-5-7-16(21)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXXTHXSPQAAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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